molecular formula C9H6FNO3 B3054621 6-fluoro-1-methyl-3,1-benzoxazine-2,4-dione CAS No. 61352-46-3

6-fluoro-1-methyl-3,1-benzoxazine-2,4-dione

Cat. No. B3054621
Key on ui cas rn: 61352-46-3
M. Wt: 195.15 g/mol
InChI Key: VJXAOHOECMTGFF-UHFFFAOYSA-N
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Patent
US04261997

Procedure details

By substituting 27 g of 5-fluoroisatoic anhydride for the 5-methylisatoic anhydride Preparative Example 13, there is obtained 5-fluoro-N-methylisatoic anhydride; mp 150°-155° C.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:13]=[C:6]2[C:7]([O:9][C:10](=[O:12])[NH:11][C:5]2=[CH:4][CH:3]=1)=[O:8].[CH3:14]C1C=C2C(OC(=O)NC2=CC=1)=O>>[F:1][C:2]1[CH:13]=[C:6]2[C:7]([O:9][C:10](=[O:12])[N:11]([CH3:14])[C:5]2=[CH:4][CH:3]=1)=[O:8]

Inputs

Step One
Name
Quantity
27 g
Type
reactant
Smiles
FC1=CC=C2C(C(=O)OC(N2)=O)=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C2C(C(=O)OC(N2)=O)=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C2C(C(=O)OC(N2C)=O)=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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